1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine
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Overview
Description
1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine is a synthetic compound that has garnered interest in various fields of scientific research This compound features a benzofuran ring, a thiophene ring, and an oxadiazole ring, making it a complex and intriguing molecule for study
Preparation Methods
The synthesis of 1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiophene intermediates, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various oxidized, reduced, or substituted derivatives
Scientific Research Applications
Chemistry: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: Research has focused on its potential as a bioactive molecule, with studies investigating its interactions with biological targets.
Medicine: The compound is being evaluated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Its unique structure and properties make it a candidate for use in the development of new materials and industrial applications
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with dopaminergic receptors, particularly D2 and D3 receptors, which are involved in the regulation of neurotransmitter release and neuronal signaling.
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine can be compared with other compounds that feature similar structural motifs, such as:
Benzofuran derivatives: These compounds are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral effects.
Thiophene derivatives: These compounds are widely studied for their electronic properties and applications in organic electronics.
Oxadiazole derivatives: These compounds are recognized for their potential as bioactive molecules, with applications in medicinal chemistry
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(10-13-9-12-5-2-3-6-14(12)21-13)11-16-18-17(19-22-16)15-7-4-8-23-15/h2-8,13H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFUHGMMAZFEAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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